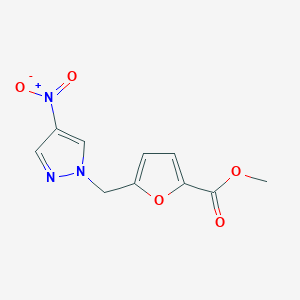

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester

Vue d'ensemble

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester and its derivatives play a crucial role in the synthesis and transformation of various heterocyclic compounds. The compound is often used as a precursor or intermediate in the synthesis of pyrazole derivatives, which exhibit diverse biological activities. For example, the compound was involved in the synthesis of derivatives of pyrazolo[3,4-d]pyridazinone and hydrazonopyrazole acids, suggesting its versatility in the creation of complex molecular structures (Şener et al., 2002). Similar synthetic applications were observed in the production of pyrazolo[3,4-d]pyridazine amine derivatives (Şener et al., 2004).

Biological Activities

The biological activity of compounds related to 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester has been a subject of interest. For instance, derivatives of 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester showed potential as RNase H inhibitors, suggesting a promising avenue for antiretroviral drug development (Fuji et al., 2009). Similarly, novel pyrazole oxime ester derivatives containing the furan moiety displayed significant acaricidal or insecticidal activities, indicating potential applications in pest control (Shi et al., 2015).

Analytical Applications

In addition to synthetic and biological applications, derivatives of 5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester have been utilized in analytical chemistry. For instance, a polymer-assisted reaction involving a related furan compound resulted in the generation of an ester library, demonstrating potential in developing analytical internal standards (Llovera et al., 2005).

Propriétés

IUPAC Name |

methyl 5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5/c1-17-10(14)9-3-2-8(18-9)6-12-5-7(4-11-12)13(15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXGWRMIILNDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-[(4-nitro-1h-pyrazol-1-yl)methyl]-2-furoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B510025.png)

![Methyl 4-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}benzoate](/img/structure/B510041.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B510062.png)

![2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B510067.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510073.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B510074.png)

![5-[(9-ethyl-9H-carbazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B510075.png)

![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510077.png)

![5-bromo-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510086.png)

![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B510091.png)

![1-butyl-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510092.png)

![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B510099.png)

![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-5-oxopentanoic acid](/img/structure/B510100.png)